

(1R,2R)-TMCDA structure and absolute configuration

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Compound of Interest

Compound Name:	<i>N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine</i>
CAS No.:	38383-49-2
Cat. No.:	B6615465

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An In-Depth Technical Guide to (1R,2R)-N,N,N',N'-Tetramethylcyclohexane-1,2-diamine (TMCDA)

Introduction

(1R,2R)-N,N,N',N'-Tetramethylcyclohexane-1,2-diamine, commonly abbreviated as (1R,2R)-TMCDA, is a C₂-symmetric chiral diamine that has garnered significant attention in the fields of coordination chemistry and asymmetric synthesis.^{[1][2]} Its rigid cyclohexane backbone, combined with its defined stereochemistry, makes it an exceptionally effective bidentate chiral ligand for a variety of metal-catalyzed transformations.^[3] Notably, it has emerged as a reliable and accessible surrogate for (-)-sparteine, a natural product whose availability has historically been inconsistent.^{[1][4]} This guide provides a detailed exploration of the molecular structure, absolute configuration, and the experimental methodologies used to verify the stereochemistry of (1R,2R)-TMCDA, tailored for researchers and professionals in chemical and pharmaceutical development.

Molecular Structure and Stereochemical Profile

A thorough understanding of (1R,2R)-TMCDAs three-dimensional structure is fundamental to appreciating its function in stereoselective synthesis.

Chemical Identity and Core Structure

The molecule consists of a cyclohexane ring substituted at the 1 and 2 positions with dimethylamino [-N(CH₃)₂] groups. The trans relationship between these two groups is a critical feature of its stereochemistry.

Property	Value	Source(s)
IUPAC Name	trans-(1R,2R)-N,N,N',N'-tetramethylcyclohexane-1,2-diamine	[5]
CAS Number	53152-69-5	[3]
Molecular Formula	C ₁₀ H ₂₂ N ₂	[5]
Molecular Weight	170.30 g/mol	[5]
Appearance	Colorless to light yellow liquid	[3]

Conformational Analysis and C₂-Symmetry

The structural rigidity of (1R,2R)-TMCDAs is a direct result of its cyclohexane framework, which preferentially adopts a stable chair conformation. In this conformation, the bulky dimethylamino substituents occupy the equatorial positions to minimize steric strain, a common feature in substituted cyclohexanes.[6] This arrangement projects the nitrogen lone pairs in a way that is ideal for bidentate chelation to a metal center.

A defining characteristic of (1R,2R)-TMCDAs is its C₂-symmetry. This means the molecule can be rotated by 180° around a specific axis and remain indistinguishable. This symmetry element significantly simplifies the number of possible transition states in a catalytic reaction, which is a primary reason for its high efficacy in inducing enantioselectivity.

Caption: 2D representation of (1R,2R)-TMCDAs highlighting stereocenters.

Absolute Configuration: The (1R,2R) Designation

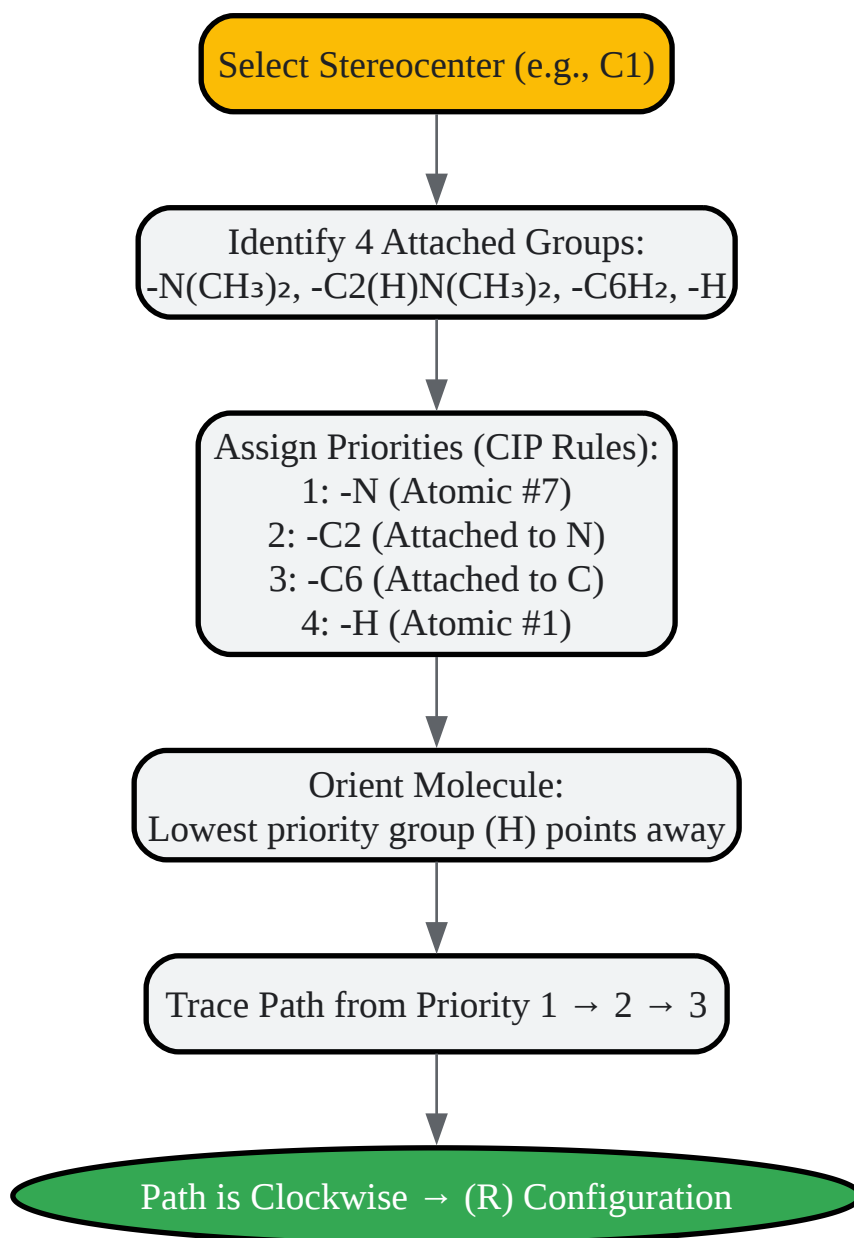
The term "absolute configuration" refers to the precise three-dimensional arrangement of atoms at a chiral center.^[7] For (1R,2R)-TMCDAs, the configuration at the C1 and C2 carbon atoms of the cyclohexane ring is defined using the Cahn-Ingold-Prelog (CIP) priority rules.

Assigning CIP Priorities

The process involves assigning priorities (1-4, with 1 being the highest) to the four substituents attached to each stereocenter.

- At Carbon C1:
 - Priority 1: The nitrogen atom of the dimethylamino group (-N(CH₃)₂), due to its higher atomic number (7) compared to carbon (6).
 - Priority 2: The adjacent stereocenter, C2, which is bonded to another nitrogen atom.
 - Priority 3: The C6 carbon of the cyclohexane ring.
 - Priority 4: The hydrogen atom (not explicitly drawn in many representations).
- At Carbon C2:
 - Priority 1: The nitrogen atom of its own dimethylamino group.
 - Priority 2: The adjacent stereocenter, C1.
 - Priority 3: The C3 carbon of the cyclohexane ring.
 - Priority 4: The hydrogen atom.

To assign the configuration, orient the molecule so the lowest priority group (the hydrogen) points away from the viewer. The sequence from priority 1 → 2 → 3 for both C1 and C2 traces a clockwise direction, hence the (R) designation for both centers.

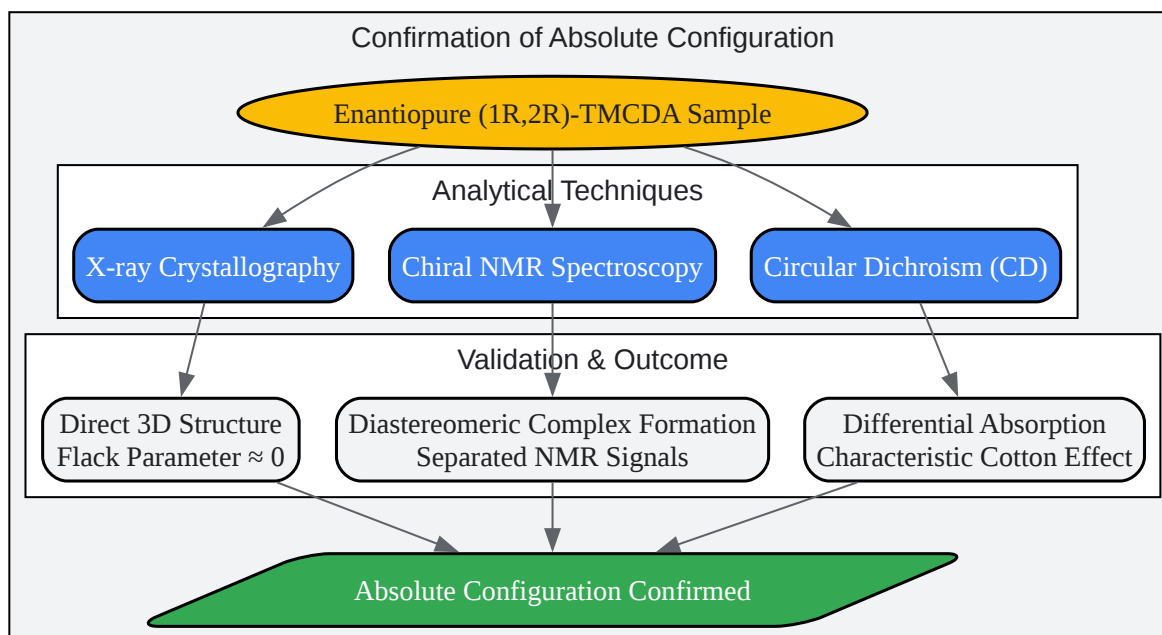


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Caption: Workflow for assigning absolute configuration at a stereocenter.

Experimental Verification of Absolute Configuration

While the (1R,2R) designation is derived from its synthesis from a known chiral precursor, independent experimental verification is crucial for regulatory purposes and scientific rigor. Several powerful analytical techniques are employed for this purpose.



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Caption: Experimental workflow for verifying absolute configuration.

X-ray Crystallography

This is the unequivocal "gold standard" for determining the absolute configuration of a crystalline compound. By diffracting X-rays off a single crystal, a precise three-dimensional map of electron density can be generated, revealing the exact spatial arrangement of every atom.

- **Causality and Self-Validation:** The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase. This effect is sensitive to the absolute structure. The refinement of the crystal structure data yields a Flack parameter, which should be close to zero for the correct enantiomer.[8] A value close to 1 would indicate that the inverted structure is correct. Crystal structures of metal complexes

containing the (R,R)-TMCDAs have been reported, confirming its chelating nature and stereochemistry.[1][2]

- Protocol Outline:
 - Crystallization: Grow a single crystal of (1R,2R)-TMCDAs or a suitable solid derivative (e.g., a salt with a heavy atom). The presence of an atom heavier than oxygen often enhances the anomalous scattering effect, leading to a more reliable Flack parameter.
 - Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer and collect diffraction data.
 - Structure Solution & Refinement: Solve the phase problem to generate an initial structural model. Refine the atomic positions and thermal parameters against the experimental data.
 - Absolute Structure Determination: Determine the Flack parameter. A value of -0.013(4) for a doubly protonated (R,R)-TMCDAs derivative confirms the assigned configuration.[2]

Chiral NMR Spectroscopy

Standard ^1H or ^{13}C NMR spectroscopy cannot distinguish between enantiomers, as they have identical physical properties in an achiral environment. However, by introducing a chiral auxiliary, one can create a diastereomeric environment, leading to distinct and observable NMR signals for each enantiomer.

- Expertise and Rationale: The principle is to convert the enantiomeric pair into a pair of diastereomers in situ by adding a chiral solvating agent (CSA) or by reacting them with a chiral derivatizing agent (CDA).[9][10] Diastereomers have different physical properties and thus can be distinguished by NMR. For amines, common CSAs include chiral acids or lanthanide shift reagents. The use of ^{19}F NMR with a fluorine-containing chiral agent is particularly powerful due to the high sensitivity and large chemical shift dispersion of the ^{19}F nucleus.[11]
- Protocol Outline (using a Chiral Solvating Agent):
 - Sample Preparation: Dissolve a small amount of the (1R,2R)-TMCDAs sample in a suitable deuterated solvent (e.g., CDCl_3).

- Acquire Reference Spectrum: Record a standard ^1H NMR spectrum of the sample.
- Introduce CSA: Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-Mandelic acid) to the NMR tube.
- Acquire Complex Spectrum: Record the ^1H NMR spectrum again. The interaction between the chiral amine and the chiral acid forms transient diastereomeric salts. This results in the separation of previously equivalent proton signals (e.g., the methyl protons on the nitrogen) into two distinct sets of signals if both enantiomers were present. For a pure (1R,2R) sample, only one set of signals corresponding to that diastereomeric interaction will be observed.
- Validation: The method's efficacy is confirmed by running a parallel experiment with the racemic mixture, which should show two distinct sets of signals, confirming that the CSA is capable of resolving the enantiomers.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule.[\[12\]](#)

- Principle and Application: An achiral molecule absorbs both forms of polarized light equally, resulting in a null CD signal. A chiral molecule, however, will absorb one more than the other at specific wavelengths, producing a characteristic CD spectrum. The resulting positive or negative peaks are known as Cotton effects.[\[13\]](#) While predicting the absolute configuration from a CD spectrum ab initio is complex, it is a powerful comparative tool. The spectrum of an unknown sample can be compared to that of a known standard or to theoretical calculations to assign the absolute configuration.[\[13\]](#)
- Protocol Outline:
 - Sample Preparation: Prepare a dilute solution of (1R,2R)-TMEDA in a suitable transparent solvent (e.g., methanol or cyclohexane).
 - Data Acquisition: Place the solution in a quartz cuvette and record the CD spectrum over a relevant UV wavelength range.

- Data Analysis: The (1R,2R) enantiomer will produce a specific spectrum. Its enantiomer, (1S,2S)-TMCD, will produce a spectrum that is a perfect mirror image. By comparing the obtained spectrum to a reference, the absolute configuration can be confirmed.

Synthesis and Stereochemical Integrity

The absolute configuration of (1R,2R)-TMCD is a direct consequence of its synthesis, which typically begins with a commercially available, enantiopure starting material.

- Synthetic Pathway: The most common route involves the N-methylation of (1R,2R)-(-)-1,2-Diaminocyclohexane.^[14] This precursor is readily available through the resolution of racemic 1,2-diaminocyclohexane.
- Causality: The stereocenters are already set in the starting material. The subsequent methylation reaction (e.g., using formaldehyde and formic acid in the Eschweiler-Clarke reaction) does not affect the stereochemistry at the C1 and C2 positions, thus preserving the (1R,2R) configuration in the final product. This provides a logical and trustworthy pathway to the desired enantiomer.

Conclusion

(1R,2R)-N,N,N',N'-Tetramethylcyclohexane-1,2-diamine is a chiral ligand of significant value in modern asymmetric synthesis. Its efficacy is rooted in its well-defined three-dimensional structure, characterized by a rigid chair conformation, equatorial substituents, and C₂-symmetry. The (1R,2R) absolute configuration, derived from its synthesis and verifiable through powerful analytical techniques, is the ultimate source of its ability to induce chirality in chemical reactions. For the practicing scientist, a combination of X-ray crystallography for definitive proof, chiral NMR for purity assessment, and CD spectroscopy for routine confirmation provides a self-validating system to ensure the stereochemical integrity of this crucial synthetic tool.

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